molecular formula C18H25N3O B2657318 N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide CAS No. 1355848-37-1

N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide

Cat. No. B2657318
CAS RN: 1355848-37-1
M. Wt: 299.418
InChI Key: WTQWJAVDQSOZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide, also known as A-796260, is a synthetic compound that belongs to the class of analgesic drugs. It has been studied for its potential use in the treatment of pain and inflammation. The purpose of

Mechanism of Action

The mechanism of action of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide involves binding to the mu-opioid receptor and activating it. This activation leads to the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals. N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide also inhibits the production of pro-inflammatory cytokines, which reduces inflammation.
Biochemical and Physiological Effects:
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects in animal models of inflammation. N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide has a long duration of action, which makes it a promising candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide in lab experiments include its potency, selectivity, and long duration of action. The limitations of using N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide in lab experiments include its low yield during synthesis, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for the research and development of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide. One direction is to optimize the synthesis method to increase the yield of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide in humans. This will provide important information on the safety and efficacy of the compound in humans. Another direction is to study the potential use of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide in the treatment of other conditions such as anxiety and depression. Finally, further studies are needed to determine the long-term safety and efficacy of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide.

Synthesis Methods

The synthesis method of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide involves several steps. The first step involves the reaction of 4-cyano-1-methylpiperidine with 3-bromo-2-methylbenzoic acid in the presence of a palladium catalyst to form the intermediate compound. The intermediate compound is then reacted with 2-methyl-3-butanone in the presence of a base to form the final product, N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide. The yield of the final product is about 30%.

Scientific Research Applications

N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide has been extensively studied for its potential use in the treatment of pain and inflammation. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-14-6-4-5-7-16(14)15(2)12-17(22)20-18(13-19)8-10-21(3)11-9-18/h4-7,15H,8-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQWJAVDQSOZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)CC(=O)NC2(CCN(CC2)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide

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